![molecular formula C16H12F3NO3 B4411144 3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B4411144.png)
3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl acetate
Overview
Description
3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl acetate, also known as TFMPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. TFMPA is a white crystalline powder that is soluble in organic solvents and has a melting point of 183-186°C.
Scientific Research Applications
3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl acetate has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been shown to inhibit the activity of certain enzymes, making it a potential drug candidate for the treatment of cancer and other diseases. In material science, this compound has been used as a building block for the synthesis of polymers and other materials. In analytical chemistry, this compound has been used as a derivatizing agent for the analysis of amino acids and other compounds.
Mechanism of Action
The mechanism of action of 3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl acetate is not well understood, but it is believed to inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to the disruption of cellular processes and the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of enzyme activity, the induction of apoptosis (programmed cell death), and the disruption of cellular processes. These effects make it a potential drug candidate for the treatment of cancer and other diseases.
Advantages and Limitations for Lab Experiments
3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl acetate has several advantages for use in lab experiments, including its high solubility in organic solvents, its stability at high temperatures, and its ability to inhibit enzyme activity. However, its limitations include its potential toxicity and the need for specialized equipment and training to handle it safely.
Future Directions
There are several future directions for research on 3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl acetate, including the development of more efficient synthesis methods, the identification of its molecular targets and mechanism of action, and the exploration of its potential applications in drug discovery and material science. Additionally, further studies are needed to determine its toxicity and safety for use in humans.
properties
IUPAC Name |
[3-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl] acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO3/c1-10(21)23-14-7-2-4-11(8-14)15(22)20-13-6-3-5-12(9-13)16(17,18)19/h2-9H,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZAHGUYGYCSXAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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